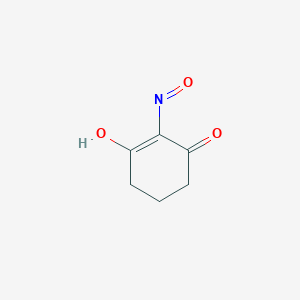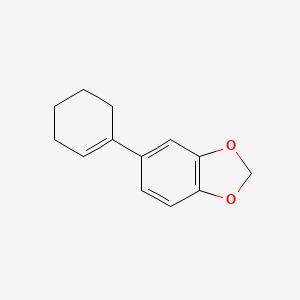![molecular formula C22H30O2S2 B14349101 1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-86-3](/img/structure/B14349101.png)
1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is an organic compound with the molecular formula C22H30S2 It is characterized by the presence of two benzene rings connected by an octane chain with sulfinylmethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene typically involves the reaction of benzyl mercaptan with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atoms of the dibromooctane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives on the benzene rings.
Aplicaciones Científicas De Investigación
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene involves its interaction with specific molecular targets. The sulfinyl groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The benzene rings may also participate in π-π interactions with aromatic amino acids, influencing protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Octane-1,8-diylbis(sulfanediylmethylene)]dibenzene: Similar structure but with sulfide groups instead of sulfinyl groups.
1,1’-[Octane-1,8-diylbis(sulfonylmethylene)]dibenzene: Similar structure but with sulfone groups instead of sulfinyl groups.
Uniqueness
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is unique due to the presence of sulfinyl groups, which provide distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs. The sulfinyl groups offer a balance between the reactivity of sulfides and the stability of sulfones, making this compound versatile for various applications.
Propiedades
Número CAS |
90301-86-3 |
|---|---|
Fórmula molecular |
C22H30O2S2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
8-benzylsulfinyloctylsulfinylmethylbenzene |
InChI |
InChI=1S/C22H30O2S2/c23-25(19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-26(24)20-22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |
Clave InChI |
WZROSPDINYYLBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)CCCCCCCCS(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


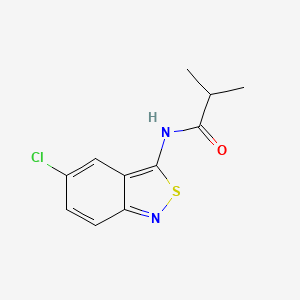
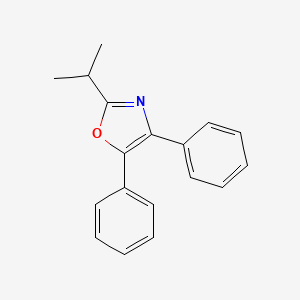
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
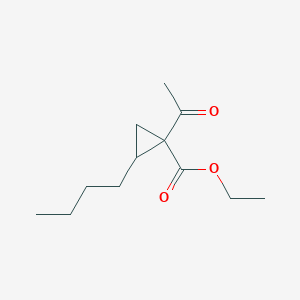

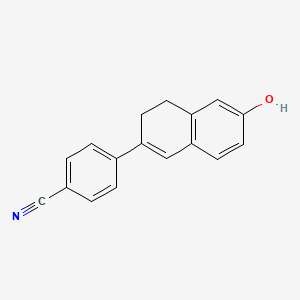
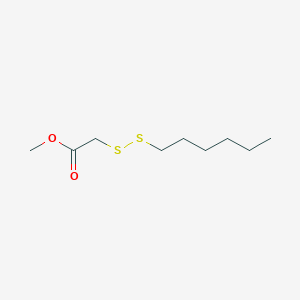
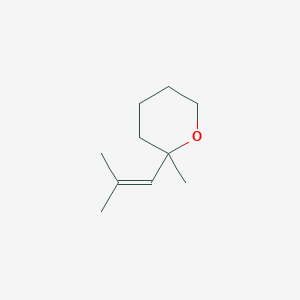
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
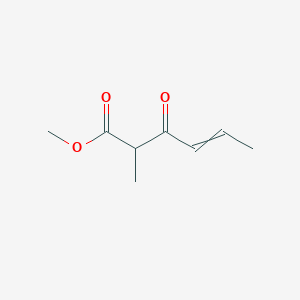
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
